Levopimaradienol
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Overview
Description
Levopimaradienol is an abietane diterpenoid and a carbotricyclic compound.
Scientific Research Applications
Enzymatic Synthesis and Biosynthetic Pathways
Levopimaradiene Synthase in Ginkgo Biloba : Levopimaradiene synthase, crucial in ginkgolide biosynthesis, was studied in a Ginkgo biloba cDNA library. This enzyme catalyzes the initial cyclization step in ginkgolide biosynthesis, producing levopimaradiene. The identification and functional characterization of this enzyme enhance understanding of the biosynthetic pathways of ginkgolides (Schepmann, Pang, & Matsuda, 2001).
Engineering Biosynthesis in E. coli : A study focused on amplifying precursor metabolites and reprogramming the downstream pathway in E. coli for improved levopimaradiene synthesis. Mutations in geranylgeranyl diphosphate synthase and levopimaradiene synthase were utilized, leading to a significant increase in levopimaradiene production (Leonard et al., 2010).
Levopimaradiene Synthase in Developmental Biology : The GbLPS (levopimaradiene synthase) promoter-driven GUS expression in transgenic Arabidopsis revealed insights into the organ-specificity and developmental characteristics of GbLPS expression. This supports the biosynthesis of ginkgolide in Ginkgo plant roots (Kim, Lee, Chang, & Kim, 2012).
Functional Characterization in Escherichia coli : A study on the functional expression of levopimaradiene synthase in E. coli observed differences in product formation under various light and ultrasonic conditions, suggesting that external regulation affects levopimaradiene conversion in plants (Zhang et al., 2019).
Conifer Defense Mechanisms
- Diterpene Synthesis in Norway Spruce : Research on Norway spruce revealed that the primary products of levopimaradiene/abietadiene synthase are epimers of a thermally unstable diterpenol, indicating a complex biosynthetic pathway for diterpene resin acids in conifer defense (Keeling, Madilao, Zerbe, Dullat, & Bohlmann, 2011).
properties
CAS RN |
97640-46-5 |
---|---|
Product Name |
Levopimaradienol |
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12,14,17-18,21H,5,7-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
CYOURYOZWLIJFB-LWYYNNOASA-N |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C |
SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)CO)C |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)CO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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